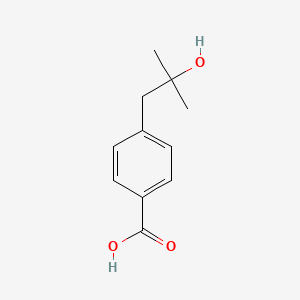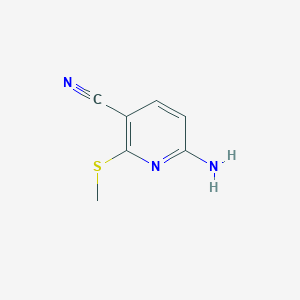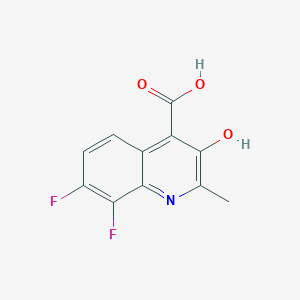
7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid derivatives. The process typically includes the following steps :
Nitration: Nitration of 4,5-difluoro-2-nitrobenzoic acid to introduce nitro groups.
Reduction: Reduction of the nitro groups to amines using reducing agents such as sodium borohydride.
Cyclization: Cyclization of the resulting amine intermediates to form the quinoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7,8-difluoro-3-oxo-2-methylquinoline-4-carboxylic acid.
Reduction: Formation of 7,8-difluoro-3-hydroxy-2-methylquinoline-4-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antineoplastic, and antiviral agents due to its enhanced biological activity.
Biological Studies: The compound is studied for its enzyme inhibitory properties, making it a potential candidate for drug development.
Industrial Applications: It is used in the synthesis of liquid crystals and cyanine dyes, which are important in display technologies and imaging.
Mechanism of Action
The mechanism of action of 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to antibacterial, antineoplastic, and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
- 7,8-difluoro-3-nitro-2-methylquinoline-4-carboxylic acid
- 7,8-difluoro-3-hydroxy-2-ethylquinoline-4-carboxylic acid
Uniqueness
7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds. The presence of fluorine atoms at the 7 and 8 positions significantly impacts its reactivity and interaction with biological targets .
Properties
IUPAC Name |
7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-4-10(15)7(11(16)17)5-2-3-6(12)8(13)9(5)14-4/h2-3,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUCHVXYERGRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC(=C(C2=N1)F)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
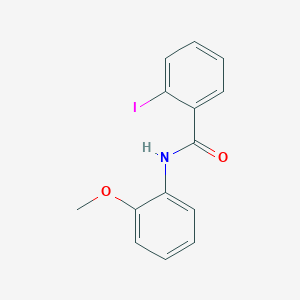
![2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)
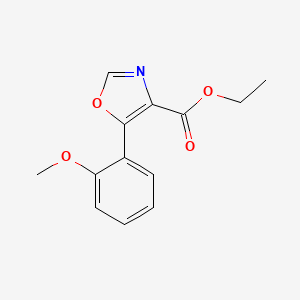
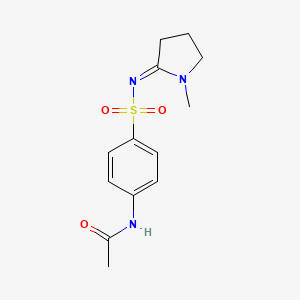
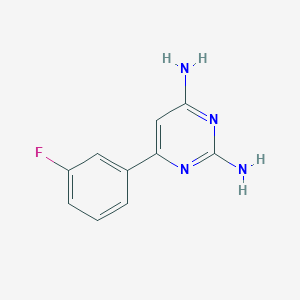

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)
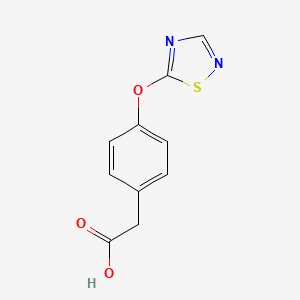
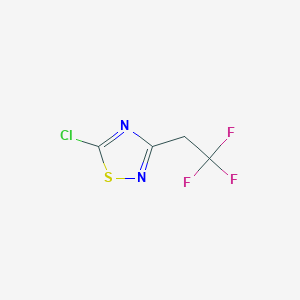
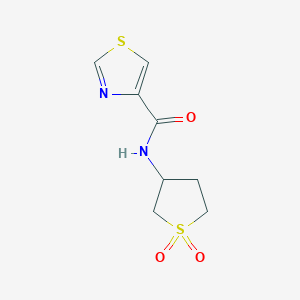

![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)
